molecular formula C20H21N3O4 B6347871 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354927-07-3

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347871
CAS RN: 1354927-07-3
M. Wt: 367.4 g/mol
InChI Key: YPUAERYSIUSZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (4-MTPPA) is a pyrimidine-based compound that has been extensively studied for its potential applications in biochemistry and physiology. It has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the regulation of certain cellular processes. In addition, 4-MTPPA has been used in various laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in various scientific research applications, primarily as an inhibitor of certain enzymes. It has been found to inhibit the activity of enzymes such as phosphodiesterases, cyclooxygenases, and tyrosine kinases. In addition, 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used to study the regulation of certain cellular processes, such as cell cycle progression and apoptosis.

Mechanism of Action

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of certain enzymes by binding to them and preventing them from catalyzing their respective reactions. It has also been found to regulate certain cellular processes by modulating the activity of certain proteins and signaling pathways.
Biochemical and Physiological Effects
4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases, cyclooxygenases, and tyrosine kinases. In addition, 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to regulate certain cellular processes, such as cell cycle progression and apoptosis. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and its biochemical and physiological effects can be easily studied. However, there are some limitations to its use in laboratory experiments. For example, 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a relatively unstable compound, and its effects can vary depending on the conditions of the experiment.

Future Directions

There are several potential future directions for 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. It could be further studied for its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. In addition, its mechanism of action could be further studied in order to better understand its effects on cellular processes. Finally, its use as an inhibitor of certain enzymes could be further explored in order to develop new therapeutic agents.

Synthesis Methods

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the condensation of 2-methoxyphenylacetic acid and 3,4,5-trimethoxyphenylacetic acid. The condensation reaction is followed by the addition of pyrimidine-2-amine to the resulting product. The reaction is then catalyzed by an acid, such as hydrochloric acid, and the product is purified by recrystallization. The overall yield of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is around 75%.

properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-16-8-6-5-7-13(16)15-11-14(22-20(21)23-15)12-9-17(25-2)19(27-4)18(10-12)26-3/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUAERYSIUSZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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